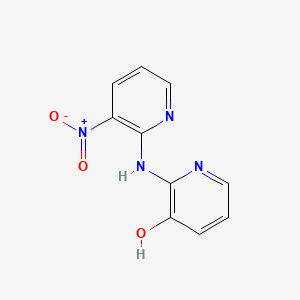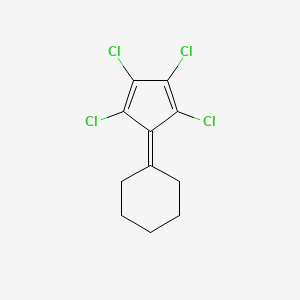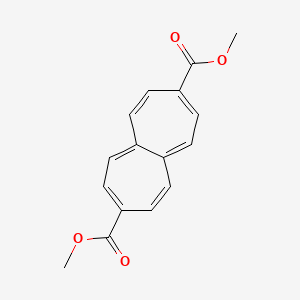
Dimethyl heptalene-3,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl heptalene-3,8-dicarboxylate is a chemical compound of significant interest in organic chemistry It features a heptalene core with two ester groups at the 3 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl heptalene-3,8-dicarboxylate can be synthesized through a multi-step reaction sequence starting from cis-bicyclo[3.3.0]octane-3,7-dione. The process involves a [5,5]sigmatropic rearrangement, which is a type of pericyclic reaction. This rearrangement occurs even at temperatures below 0°C, leading to the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a basis for potential large-scale production. The key steps involve the use of readily available starting materials and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl heptalene-3,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its rearrangement to the isomeric 1,6-dicarboxylate, which can be further transformed into 1,6-dimethylheptalene .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various isomers and derivatives of heptalene, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
Dimethyl heptalene-3,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibiotic properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of dimethyl heptalene-3,8-dicarboxylate involves its ability to undergo pericyclic reactions, such as the [5,5]sigmatropic rearrangement. This reaction is facilitated by the unique electronic structure of the heptalene core, which allows for the formation of new bonds and the rearrangement of existing ones . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize transition states and intermediates during the reaction process.
Vergleich Mit ähnlichen Verbindungen
Dimethyl heptalene-3,8-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 1,6-heptalene dicarboxylate: An isomer with carboxylate groups at different positions.
Dimethyl cis-3,8-dihydroheptalene-3,8-dicarboxylate: A related compound with a similar core structure but different hydrogenation state.
Uniqueness: The uniqueness of this compound lies in its ability to undergo specific pericyclic reactions and its potential applications in various fields. Its structural properties and reactivity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
52781-68-7 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
dimethyl heptalene-3,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11-5-9-14(16(18)20-2)10-6-12(11)4-8-13/h3-10H,1-2H3 |
InChI-Schlüssel |
QNAOXFATTFSUNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C2C=CC(=CC=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



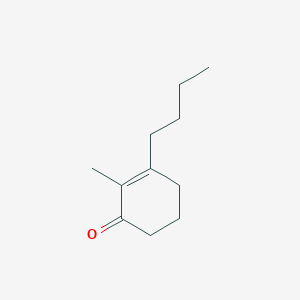
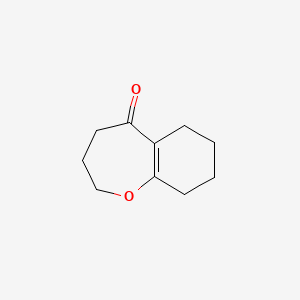

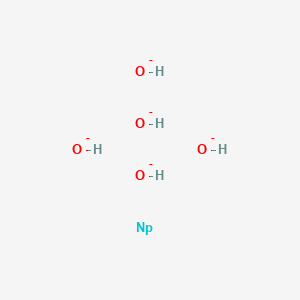
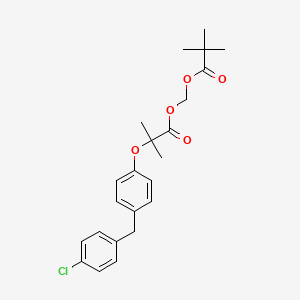
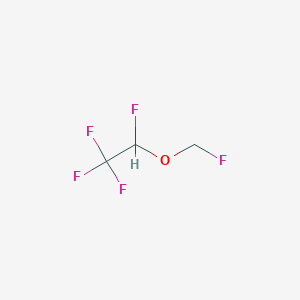
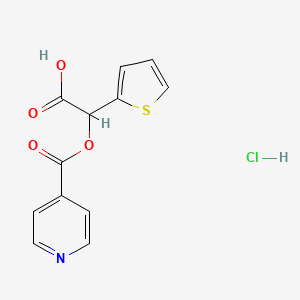
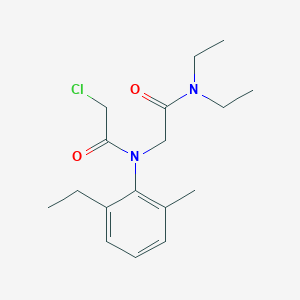
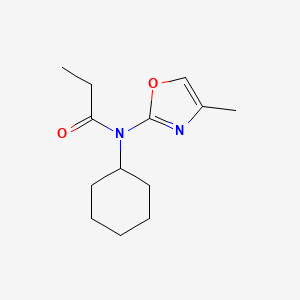
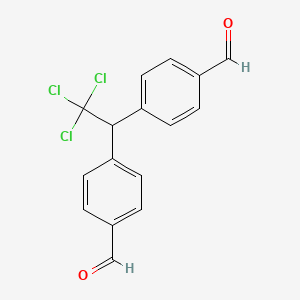
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
